molecular formula C8H18ClNO2 B6177489 (2S)-2-(dimethylamino)hexanoic acid hydrochloride CAS No. 2550996-66-0

(2S)-2-(dimethylamino)hexanoic acid hydrochloride

Cat. No.: B6177489
CAS No.: 2550996-66-0
M. Wt: 195.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Dimethylamino)hexanoic Acid Hydrochloride: is a chiral amino acid derivative with a molecular structure that includes a six-carbon chain, a dimethylamino group at the second carbon, and a carboxylic acid group at the end, which is protonated to form the hydrochloride salt

Synthetic Routes and Reaction Conditions:

  • Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to isolate the (2S)-enantiomer.

  • Asymmetric Synthesis: Catalytic asymmetric synthesis can be employed to directly produce the (2S)-enantiomer using chiral catalysts.

  • Chemical Modifications: Starting from (2S)-2-amino hexanoic acid, chemical modifications can introduce the dimethylamino group through reductive amination reactions.

Industrial Production Methods:

  • Batch Production: Large-scale production often involves batch processes where the compound is synthesized in controlled environments to ensure purity and yield.

  • Continuous Flow Synthesis: Advanced methods may use continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

(2S)-2-(Dimethylamino)hexanoic Acid Hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Amine Oxide: From oxidation reactions.

  • Alcohol: From reduction reactions.

  • Substituted Amine: From nucleophilic substitution reactions.

Scientific Research Applications

(2S)-2-(Dimethylamino)hexanoic Acid Hydrochloride: has diverse applications in scientific research:

  • Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

  • Biology: Studied for its potential role in biological systems and enzyme inhibition.

  • Medicine: Investigated for its therapeutic properties, including potential use as a drug precursor.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes and receptors due to its chiral structure.

  • Pathways Involved: May influence metabolic pathways and signal transduction processes.

Comparison with Similar Compounds

(2S)-2-(Dimethylamino)hexanoic Acid Hydrochloride: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other amino acid derivatives, such as (2S)-2-(methylamino)hexanoic acid hydrochloride and (2S)-2-(ethylamino)hexanoic acid hydrochloride.

  • Uniqueness: The presence of the dimethylamino group provides distinct chemical and biological properties compared to its analogs.

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

2550996-66-0

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.